molecular formula C8H10ClNS B14910898 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine

2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine

Cat. No.: B14910898
M. Wt: 187.69 g/mol
InChI Key: YHEWGAVXOXFGMZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine can be achieved through various synthetic routes. One common method involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, which yields a potentially tridentate Schiff base. This Schiff base can then form a series of copper (II) complexes . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile to give the hydrazone derivative .

Chemical Reactions Analysis

2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other thiophene derivatives.

Properties

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-7-amine

InChI

InChI=1S/C8H10ClNS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4,6H,1-3,10H2

InChI Key

YHEWGAVXOXFGMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C(S2)Cl)N

Origin of Product

United States

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